3,5-DIMETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

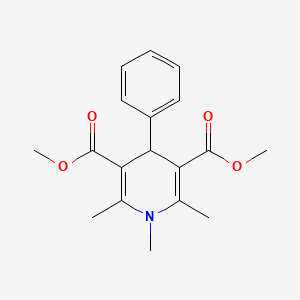

3,5-Dimethyl 1,2,6-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a substituted 1,4-dihydropyridine (1,4-DHP) derivative characterized by a partially saturated pyridine ring. The molecule features three methyl groups at positions 1, 2, and 6, a phenyl group at position 4, and two methyl ester groups at positions 3 and 5 (Figure 1). The 1,4-DHP scaffold is widely studied due to its redox-active nature and applications in medicinal chemistry, particularly as calcium channel modulators . The compound’s structure has been validated using crystallographic tools like SHELX, which is a standard in small-molecule refinement . Its InChIKey (VVSDQRWOWVWUBF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for interactions in biological or catalytic systems .

Properties

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-14(17(20)22-4)16(13-9-7-6-8-10-13)15(18(21)23-5)12(2)19(11)3/h6-10,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASXCCOIZXMTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multistep synthetic routes. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require heating and the presence of a solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: Various substituents can be introduced at different positions on the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, dihydropyridines are known to block calcium channels, which can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular targets, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and electronic properties of 3,5-dimethyl 1,2,6-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared to related 1,4-DHP derivatives, focusing on substituent effects, oxidation potentials, and conformational stability. Key analogs are summarized below:

Key Findings:

predicted 1.13 V), suggesting competing electronic effects from substituent positioning .

This contrasts with unsubstituted DHPs, where puckering (quantified via Cremer-Pople parameters ) significantly affects redox properties.

Structural Validation and Methodological Considerations

The target compound’s geometry has likely been validated using SHELX-based refinement, a gold standard in crystallography . Discrepancies in oxidation potentials between experimental and calculated values (e.g., Derivative 23) highlight the need for advanced computational models incorporating both electronic and steric descriptors . Future studies should explore substituent effects on ring puckering (via Cremer-Pople coordinates ) to refine structure-activity relationships.

Biological Activity

3,5-Dimethyl 1,2,6-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, calcium channel blocking effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a dihydropyridine ring that is essential for its biological activity. The presence of multiple methyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 323.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,4-DHP derivatives. Specifically, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Assays

In an investigation focused on the cytotoxic effects of several DHP derivatives:

- Compound 18 showed an IC50 value of 3.6 µM against HeLa cells.

- Compound 19 exhibited an IC50 value of 2.3 µM against MCF-7 cells.

These findings suggest that modifications in the structure of DHPs significantly influence their anticancer activity. The selectivity index indicates that these compounds are more toxic to cancer cells than to normal fibroblast cells .

Calcium Channel Blocking Activity

1,4-DHPs are recognized as effective L-type calcium channel blockers. This property is particularly relevant in the treatment of cardiovascular disorders. The interaction with calcium channels can lead to vasodilation and decreased cardiac contractility.

The mechanism involves binding to the calcium channels in their inactive state and preventing calcium influx into the cells. This action is crucial for managing hypertension and other cardiovascular conditions.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Cytotoxic to HeLa and MCF-7 cells |

| Calcium Channel Blocking | Inhibits L-type calcium channels |

| Potential Therapeutic Uses | Cardiovascular diseases |

Recent Investigations

A study published in MDPI explored various 1,4-DHPs and their anticancer activities. It was found that compounds with specific substituents (like bromophenyl groups) exhibited enhanced cytotoxicity against a range of cancer cell lines . Furthermore, structural modifications were shown to affect both selectivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.